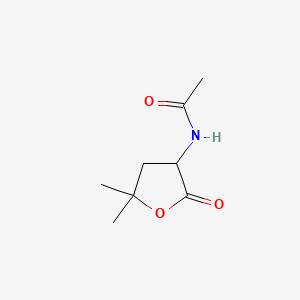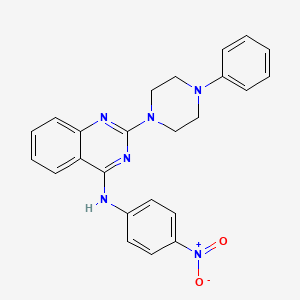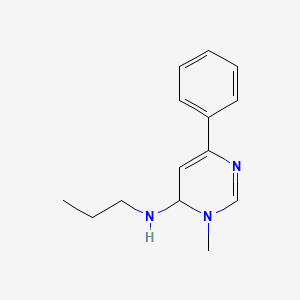
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is a heterocyclic compound that contains both an oxazolidine ring and a cyanoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide typically involves the reaction of N-methyl-2-oxazolidinone with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the cyanoacetamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures.
Cyclization reactions: The oxazolidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Catalysts: Piperidine, triethylamine
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is not well-documented. its reactivity can be attributed to the presence of the cyano and oxazolidine groups, which can participate in various chemical reactions. The cyano group is particularly reactive in nucleophilic substitution and condensation reactions, while the oxazolidine ring can undergo cyclization to form more complex structures.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound has a similar cyanoacetamide group but contains a thiazolidine ring instead of an oxazolidine ring.
2-Cyano-N-(2-pyridyl)acetamide: This compound also contains a cyanoacetamide group but has a pyridine ring instead of an oxazolidine ring.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2E)-2-cyano-N-methyl-2-(1,3-oxazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-9-6(11)5(4-8)7-10-2-3-12-7/h10H,2-3H2,1H3,(H,9,11)/b7-5+ |
InChI Key |
NVSCOUKKEHBMDW-FNORWQNLSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/1\NCCO1)/C#N |
Canonical SMILES |
CNC(=O)C(=C1NCCO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



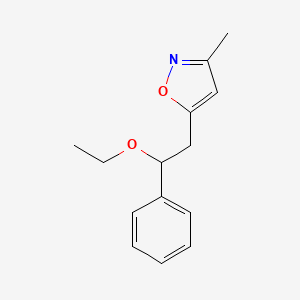
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
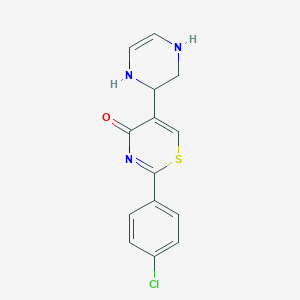
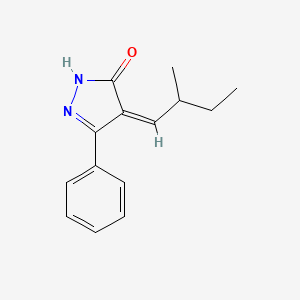

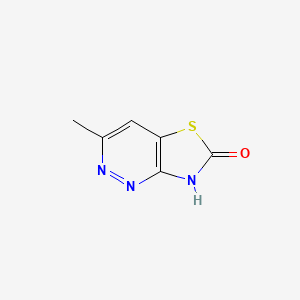
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
